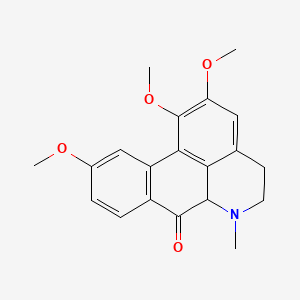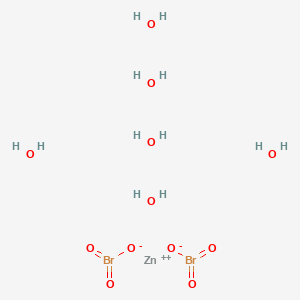
zinc;dibromate;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc dibromate hexahydrate is an inorganic compound with the chemical formula Zn(BrO₃)₂·6H₂O. This compound is composed of zinc cations (Zn²⁺) and dibromate anions (BrO₃⁻), along with six molecules of water of crystallization. It is typically encountered as colorless crystals and is known for its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc dibromate hexahydrate can be synthesized through the reaction of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) with bromic acid (HBrO₃). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{ZnO} + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} ]
Alternatively, zinc dibromate hexahydrate can be prepared by dissolving zinc carbonate (ZnCO₃) in bromic acid: [ \text{ZnCO}_3 + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of zinc dibromate hexahydrate typically involves the controlled reaction of zinc salts with bromic acid under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc dibromate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The dibromate ion (BrO₃⁻) can act as an oxidizing agent in redox reactions.
Substitution Reactions: Zinc dibromate can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂).
Substitution: Reactions with other metal salts or acids can lead to the formation of different zinc compounds.
Major Products Formed
Oxidation-Reduction: The reduction of dibromate ions typically produces bromide ions (Br⁻) and oxygen gas (O₂).
Substitution: Substitution reactions can yield various zinc salts depending on the reacting anion.
Aplicaciones Científicas De Investigación
Zinc dibromate hexahydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Research on zinc dibromate hexahydrate includes its potential use in biological assays and studies involving oxidative stress.
Medicine: The compound is investigated for its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of other zinc compounds and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of zinc dibromate hexahydrate primarily involves its role as an oxidizing agent. The dibromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the high oxidation state of bromine in the dibromate ion. The zinc ion (Zn²⁺) can also interact with various biological molecules, influencing enzymatic activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Similar in structure, but contains nitrate ions instead of dibromate ions.
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains sulfate ions and has one more water molecule of crystallization.
Zinc Chloride (ZnCl₂): Contains chloride ions and is commonly used in various industrial applications.
Uniqueness
Zinc dibromate hexahydrate is unique due to the presence of dibromate ions, which impart strong oxidizing properties. This makes it particularly useful in reactions requiring a potent oxidizing agent. Additionally, the hexahydrate form provides stability and solubility in aqueous solutions, making it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
Br2H12O12Zn |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
zinc;dibromate;hexahydrate |
InChI |
InChI=1S/2BrHO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h2*(H,2,3,4);6*1H2;/q;;;;;;;;+2/p-2 |
Clave InChI |
WCGGQETVXOHBFL-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


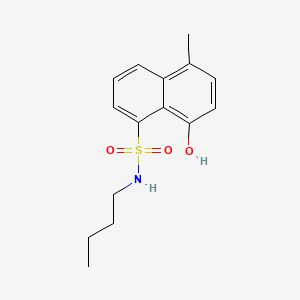

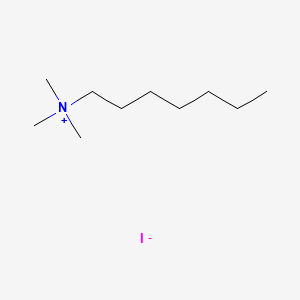
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
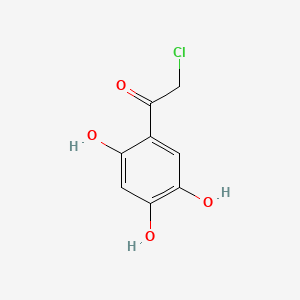
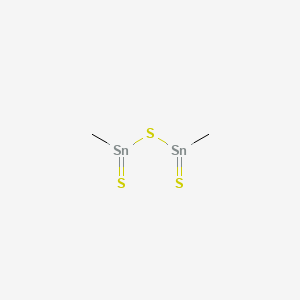
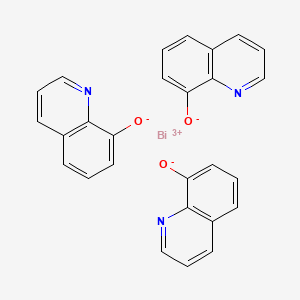
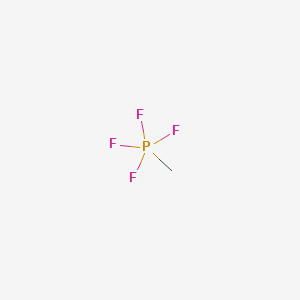
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

